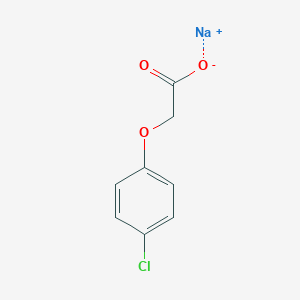

Natrium-4-chlorphenoxyacetat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Sodium 4-chlorophenoxyacetate, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its sodium salt, has been a subject of research. One method involves inverse liquid–liquid phase transfer catalyzed synthesis using 2,4-dichlorophenol and chloroacetic acid, highlighting a versatile approach to obtaining sodium salts of related compounds in different phases depending on the conditions used (Yadav & Jadhav, 2002).

Molecular Structure Analysis

Research into the molecular structure of compounds closely related to Sodium 4-chlorophenoxyacetate has been conducted. For instance, the crystal structure of polymeric sodium 4-carboxyphenoxyacetate dihydrate reveals intricate details about its coordination geometry and hydrogen bonding, providing insights into the structural aspects of sodium salt compounds (Yip, Wang & Mak, 1990).

Chemical Reactions and Properties

The degradation and chemical reactions involving 2,4-dichlorophenoxyacetic acid and its sodium salt have been extensively studied, especially in environmental contexts. For example, the degradation of these compounds in natural agriculture soils using capillary electrophoresis demonstrates their environmental fate and the effectiveness of analytical methods in studying such processes (Fu et al., 2009).

Physical Properties Analysis

The study of physical properties is crucial for understanding the behavior of Sodium 4-chlorophenoxyacetate and similar compounds under various conditions. While specific studies on the physical properties of Sodium 4-chlorophenoxyacetate itself may not be readily available, research on related compounds provides valuable insights into aspects like solubility, stability, and interaction with environmental factors.

Chemical Properties Analysis

The chemical properties of Sodium 4-chlorophenoxyacetate, such as reactivity with other substances, pH dependence, and its behavior in various chemical environments, can be inferred from studies on related compounds. The interaction of sodium hypochlorite and chlorhexidine, for instance, sheds light on the reactivity of chlorine-containing compounds in complex mixtures (Basrani et al., 2010).

Wissenschaftliche Forschungsanwendungen

Wachstumssteigerung und Flavonoidbiosynthese in Maulbeerblättern

Es wurde festgestellt, dass die exogene Besprühung mit Natrium-4-chlorphenoxyacetat das Wachstum und die Flavonoidbiosynthese in Maulbeerblättern fördert . Die Behandlung erhöhte signifikant die Anzahl der Triebe, die Anzahl der Knospen, das Frischgewicht der Blätter und die Blattfläche von Maulbeerbäumen im Vergleich zur Kontrolle . Es erhöhte auch signifikant die Gehalte an Chlorogensäure, Rutin, Isoquercitrin und Astragalin .

Genexpressionsinduktion

Die Behandlung mit this compound induzierte stark die Expression von Genen, die mit der Flavonoidbiosynthese zusammenhängen, darunter das Flavonoid-3-O-Glucosyltransferase (F3GT)-Gen, das Chalkonsynthase (CHS)-Gen, die 4-Koumarsäure-CoA-Ligase (4CL) und das Phenylalaninammoniak-Lyase (PAL)-Gen .

Verbesserung der medizinischen Qualität und Entwicklung von Maulbeerblatt-Lebensmitteln

Die exogene Besprühung mit this compound bietet eine neue Möglichkeit, die medizinische Qualität und die Entwicklung von Maulbeerblatt-Lebensmitteln mit hohem Wert zu verbessern . Maulbeerblätter sind reich an medizinisch aktiven Substanzen wie Flavonoiden, Phenolsäuren, Polysacchariden, Alkoiden, Phytosterinen und anderen medizinisch aktiven Inhaltsstoffen .

Potenzielle Anwendung in Agrochemikalien

Chlorphenoxyacetat-Verbindungen könnten Anwendung bei der Reinigung, Lagerung und Freisetzung von auf Chlorphenoxyessigsäure basierenden Agrochemikalien finden .

Wirkmechanismus

Target of Action

As a plant growth regulator, it likely interacts with plant hormones and growth factors to modulate plant growth and development .

Mode of Action

It is known to have a promoting effect on plant growth at low concentrations, particularly in dicotyledonous plants . At higher concentrations, it may have an inhibitory effect .

Biochemical Pathways

Sodium 4-chlorophenoxyacetate has been found to promote the biosynthesis of flavonoids in mulberry leaves . It strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL) and phenylalanine ammonia lyase (PAL) gene .

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the plant tissues.

Result of Action

Sodium 4-chlorophenoxyacetate treatment significantly promotes the differentiation and growth of plants, increases shoot number, bud number, leaf fresh weight, and leaf area . It also significantly increases the contents of important secondary metabolites including rutin (Rut), chlorogenic acid (ChA), isoquercitrin (IQ), and astragalin (Ast) .

Safety and Hazards

The safety data sheet for Sodium 4-chlorophenoxyacetate suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFXLWWGIUWAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-88-3 (Parent) | |

| Record name | 4-Chlorophenoxyacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1075010 | |

| Record name | Sodium 4-chlorophenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13730-98-8 | |

| Record name | 4-Chlorophenoxyacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-chlorophenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (4-chlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-CHLOROPHENOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI5K908Q4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

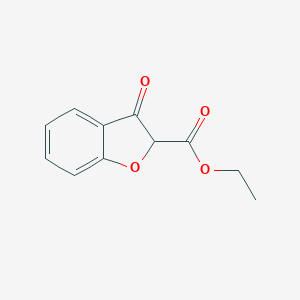

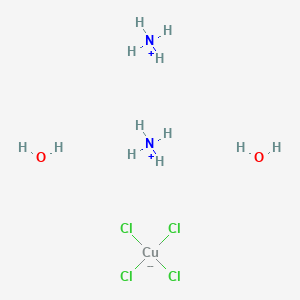

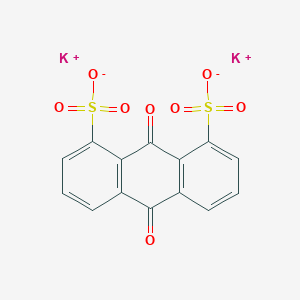

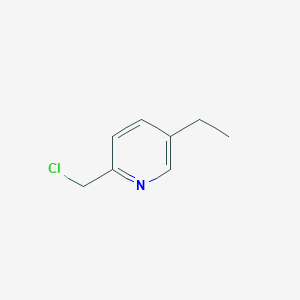

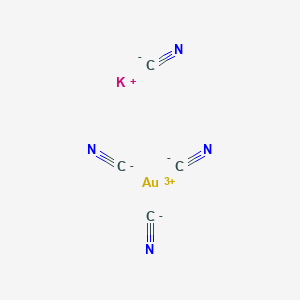

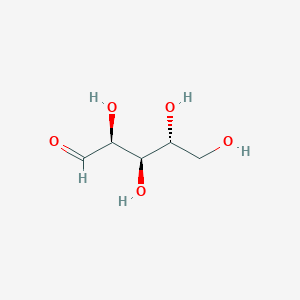

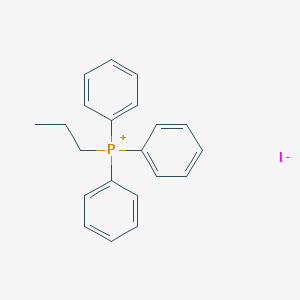

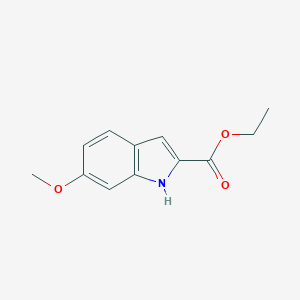

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?

A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of Sodium 4-chlorophenoxyacetate reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, Sodium 4-chlorophenoxyacetate did not enhance boll retention and even showed a potentially detrimental effect on boll production.

Q2: The study mentions that Sodium 4-chlorophenoxyacetate caused an increase in vegetative development. What does this mean and how does it relate to boll production?

A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with Sodium 4-chlorophenoxyacetate suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.